molecular formula C20H24N6O B2935548 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2379998-20-4

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2935548
CAS No.: 2379998-20-4
M. Wt: 364.453
InChI Key: GTMCYKGFMRCAMX-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach is to start with the formation of the pyrazole ring, followed by the construction of the pyridazine ring, and finally, the attachment of the piperidine moiety. The reaction conditions often involve the use of organic solvents such as benzene or acetic acid, and catalysts like palladium or rhodium .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide
  • 3-hydrazinyl-6-(1H-pyrazol-1-yl)pyridazine
  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl derivatives

Uniqueness

What sets 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one apart from similar compounds is its unique combination of the pyrazole, pyridazine, and piperidine rings. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-15-12-16(2)25(22-15)19-5-6-20(27)26(23-19)18-7-10-24(11-8-18)14-17-4-3-9-21-13-17/h3-6,9,12-13,18H,7-8,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMCYKGFMRCAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)CC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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